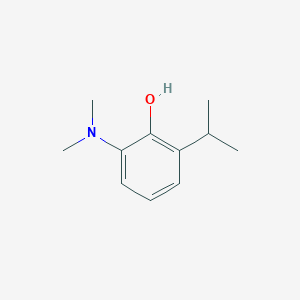

2-(Dimethylamino)-6-isopropylphenol

Description

2-(Dimethylamino)-6-isopropylphenol is a phenolic derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 6-position of the aromatic ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of approximately 179.26 g/mol. This compound belongs to a class of substituted phenols, where the electron-donating dimethylamino group and bulky isopropyl substituent influence its physicochemical properties, including solubility, acidity, and reactivity.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(dimethylamino)-6-propan-2-ylphenol |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-6-5-7-10(11(9)13)12(3)4/h5-8,13H,1-4H3 |

InChI Key |

HZYMDVGWTRVCAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)N(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL typically involves the alkylation of phenol with isopropyl bromide in the presence of a base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(DIMETHYLAMINO)-6-(PROPAN-2-YL)PHENOL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Molecular Formula: C₁₁H₁₅NO₂ Functional Groups: Ester (-COO⁻), dimethylamino (-N(CH₃)₂). Key Properties:

- Exhibits a higher degree of conversion (DC) in resin polymerization compared to methacrylate-based amines, indicating superior reactivity as a co-initiator .

- Generates resins with enhanced physical properties (e.g., flexural strength, hardness) due to efficient radical generation during photopolymerization.

- Less influenced by diphenyliodonium hexafluorophosphate (DPI), suggesting stable performance across formulations .

2-(Dimethylamino) Ethyl Methacrylate

Molecular Formula: C₈H₁₅NO₂ Functional Groups: Methacrylate (-COOCH₂C(CH₃)₂), dimethylamino (-N(CH₃)₂). Key Properties:

- Lower DC compared to ethyl 4-(dimethylamino) benzoate but shows improved reactivity with DPI, particularly at higher amine concentrations (1:2 CQ/amine ratio) .

- Resins containing this compound exhibit reduced mechanical properties unless optimized with DPI, highlighting its dependency on co-initiator systems .

2-Isopropyl-6-propylphenol

Molecular Formula: C₁₂H₁₈O Functional Groups: Phenol (-OH), isopropyl (-CH(CH₃)₂), propyl (-CH₂CH₂CH₃). Key Properties:

Research Findings and Mechanistic Insights

- Reactivity in Polymer Systems: The dimethylamino group’s electron-donating nature enhances radical generation in photoinitiation systems. However, its efficacy depends on the compound’s backbone: ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate due to conjugation with the aromatic ring . For phenolic amines like 2-(dimethylamino)-6-isopropylphenol, the hydroxyl group may introduce acid-base interactions, affecting compatibility with resin matrices and altering cure kinetics compared to ester derivatives.

- Additive Synergy: DPI enhances the performance of less reactive amines (e.g., 2-(dimethylamino) ethyl methacrylate) by accelerating radical formation. A similar effect could be hypothesized for 2-(dimethylamino)-6-isopropylphenol, though experimental validation is needed .

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Degree of Conversion (DC) | DPI Synergy | Key Applications |

|---|---|---|---|---|---|

| 2-(Dimethylamino)-6-isopropylphenol | C₁₁H₁₇NO | Phenol, dimethylamino, isopropyl | Data limited | Theoretical | Polymer co-initiators |

| Ethyl 4-(Dimethylamino) Benzoate | C₁₁H₁₅NO₂ | Ester, dimethylamino | High (~75%) | Low | Dental resins, adhesives |

| 2-(Dimethylamino) Ethyl Methacrylate | C₈H₁₅NO₂ | Methacrylate, dimethylamino | Moderate (~60%) | High | Composite resins |

| 2-Isopropyl-6-propylphenol | C₁₂H₁₈O | Phenol, isopropyl, propyl | N/A | N/A | Surfactants, stabilizers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.